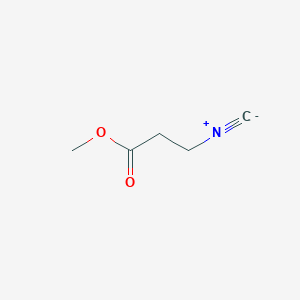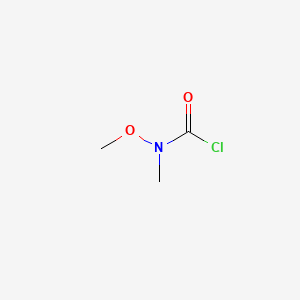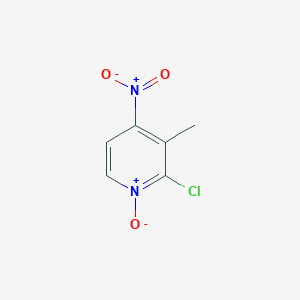
2-Chloropyridine-3-boronic acid
Overview
Description
2-Chloropyridine-3-boronic acid (2-CPBA) is an important synthetic reagent used in the synthesis of various organic compounds. It is a versatile reagent that can be used in a variety of reactions and is widely used in the fields of medicinal chemistry and organic synthesis.
Scientific Research Applications
Synthesis of Et Canthinone-3-carboxylates
2-Chloropyridine-3-boronic acid is used as a reactant in the synthesis of Et canthinone-3-carboxylates via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction. This process involves the preparation of arylmethylpyrrolidinylmethanols and amine derivatives through reactions with MIDA followed by Suzuki reaction with halides or amination with amines .
Preparation of Arylmethylpyrrolidinylmethanols
The compound serves as a precursor in the preparation of arylmethylpyrrolidinylmethanols, which are valuable intermediates in pharmaceutical synthesis .
Sensing Applications
Boronic acids, including 2-Chloropyridine-3-boronic acid, have been studied for their interactions with cis-diols and their potential sensing applications. They are particularly interesting for the development of sensors due to their ability to form reversible covalent bonds with sugars and other diol-containing molecules .
Suzuki–Miyaura Coupling
It is also selected as a boron reagent for Suzuki–Miyaura coupling, a widely used method for forming carbon-carbon bonds in organic synthesis .
Mechanism of Action
Target of Action
It is known to be used as a reactant in the synthesis of various compounds , suggesting that its targets may vary depending on the specific reactions it is involved in.
Mode of Action
2-Chloropyridine-3-boronic acid is often used in Suzuki-Miyaura coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is known to undergo transmetalation with palladium (II) complexes . This process involves the transfer of the organoboron group from boron to palladium .
Biochemical Pathways
Given its use in suzuki-miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
The molecular and cellular effects of 2-Chloropyridine-3-boronic acid’s action are largely dependent on the specific reactions it is involved in. For instance, it has been used in the synthesis of Et canthinone-3-carboxylates , arylmethylpyrrolidinylmethanols, amine derivatives , and arylazabicyclooctane derivatives .
Action Environment
The action, efficacy, and stability of 2-Chloropyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions it participates in are known to be exceptionally mild and functional group tolerant .
properties
IUPAC Name |
(2-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDAOVQZVXYRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376378 | |
| Record name | (2-Chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyridine-3-boronic acid | |
CAS RN |
381248-04-0 | |
| Record name | (2-Chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyridine-3-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)







